Home > Products > Building Blocks P12615 > 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol - 27772-90-3

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Catalog Number: EVT-490818
CAS Number: 27772-90-3
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-ol is a bicyclic heterocyclic compound that acts as a potent and selective inhibitor of D-amino acid oxidase (DAAO) []. It belongs to the class of benzisoxazole derivatives and has garnered significant attention for its potential therapeutic applications in treating neurological disorders, particularly schizophrenia [].

Synthesis Analysis

Several methods for synthesizing 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-ol and its derivatives have been reported. A common approach involves utilizing readily available starting materials like substituted benzaldehydes or benzoic acids [, ]. The synthesis typically involves a series of steps such as condensation, cyclization, and deprotection reactions, ultimately leading to the target compound.

For example, one study [] described the synthesis of 4,5,6,7-tetrahydro-benzo[D]isoxazol-3-ol (referred to as CBIO in the study) utilizing a series of reactions starting with 2-fluoro-5-nitrobenzoic acid.

Molecular Structure Analysis

Specific structural details and analysis of related compounds can be found in publications focusing on their crystal structures and conformational analyses [, , ].

Mechanism of Action

Neurological Disorders:

  • Schizophrenia: Studies have demonstrated the potential of 4,5,6,7-tetrahydro-benzo[D]isoxazol-3-ol as a therapeutic agent for treating schizophrenia. By inhibiting DAAO and increasing D-serine levels, this compound may improve cognitive function and alleviate symptoms associated with the disorder [].
  • Pain Management: Research suggests a potential role for the spinal astroglial DAAO-hydrogen peroxide pathway in morphine antinociceptive tolerance. 5-chloro-benzo[d]isoxazol-3-ol, a DAAO inhibitor, demonstrated the ability to prevent and reverse morphine tolerance in pain models [].
  • Cognitive Enhancement: 4,5,6,7-tetrahydro-benzo[D]isoxazol-3-ol and similar compounds have shown potential in enhancing cognitive performance in animal models, suggesting possible applications in treating cognitive deficits associated with neurodegenerative diseases [, ].
Applications
  • Immunosuppressant Activity: A benzoxazole derivative related to 4,5,6,7-tetrahydro-benzo[D]isoxazol-3-ol exhibited immunosuppressive effects on T lymphocytes, suggesting potential applications in treating autoimmune diseases [].

1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine

  • Compound Description: This compound contains a 2-aminobenzimidazole ring with an alkene function, similar to the structure found in terrazoanthine natural products. []
  • Relevance: While structurally distinct from 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, this compound shares the presence of a tetrahydro-benzo[d] ring system. The research highlighting this compound focuses on synthesizing alkene-functionalized heterocycles, a structural motif relevant to the target compound. []

1-(D-galacto-2,3,4,5,6-Pentakisacetoxyhexanoyl)-3-alkyl- or arylamino-6,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-4-ones

  • Compound Description: This group of compounds represents C-Nucleosides and their analogs, incorporating a 6,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-4-one core. []
  • Relevance: The structural similarity to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL lies in the shared tetrahydro-benzo ring system, although the specific ring fusion and substitution patterns differ. This research highlights the synthesis of modified heterocyclic scaffolds with potential biological activity. []

3-{2-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound is synthesized through the condensation of a pyrido[1,2-a]pyrimidin-4-one derivative with a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. [, ]
  • Relevance: This compound highlights the use of a benzo[d]isoxazole moiety, directly related to the core structure of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. The research focuses on generating analogs with potential pharmacological activity. [, ]

5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ)

  • Compound Description: THAZ is a bicyclic isoxazole initially identified as a weak GABA(A) and glycine receptor antagonist. Its structure is closely related to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. [, ]
  • Relevance: THAZ serves as a direct structural analog of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, differing only in the presence of an azepine ring instead of the benzene ring. This emphasizes the importance of the isoxazole moiety for potential biological activity. [, ]

N-Bn-THAZ (3d) and O-Bn-THAZ (4d)

  • Compound Description: These compounds are N- and O-substituted analogs of THAZ, exhibiting potent agonist activity at human 5-HT(2A) and 5-HT(2C) receptors. []
  • Relevance: As derivatives of THAZ, these compounds maintain a close structural relationship to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, further illustrating the potential for modification within this class of bicyclic isoxazoles to modulate biological activity. []

4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP)

  • Compound Description: This compound is the thio-analog of the GABA agonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). It was found to be a weak GABA agonist. []
  • Relevance: Thio-THIP replaces the oxygen atom in the isoxazole ring of THIP with a sulfur atom. This modification results in a compound that is structurally similar to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL and highlights the impact of heteroatom substitution on biological activity. []

4,5,6,7-Tetrahydroisothiazolo[4,5-c]pyridin-3-ol (thio-THPO)

  • Compound Description: This compound is the thio-analog of the GABA uptake inhibitor THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) and exhibits slightly weaker activity than THPO. []
  • Relevance: Similar to thio-THIP, thio-THPO replaces the oxygen in the isoxazole ring with sulfur. This substitution, while altering the activity, maintains the core structure relevant to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. []

5,6,7,8-Tetrahydro-4H-isothiazolo[4,5-d]azepin-3-ol (thio-THAZ)

  • Compound Description: This compound represents the thio-analog of the glycine antagonist THAZ, demonstrating similar antagonist activity at glycine receptors. []
  • Relevance: Thio-THAZ directly mirrors the structural modification seen in thio-THIP and thio-THPO by substituting the oxygen in the isoxazole ring with sulfur. This reinforces the significance of this structural alteration in relation to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. []

5,6,7,8-tetrahydro-4H-isoxazolo[3,4-d]azepin-3-ol (iso-THAZ)

  • Compound Description: This bicyclic 5-isoxazolol zwitterion acts as a potent glycine antagonist. Unlike iso-THAZ, it exhibits minimal affinity for GABA receptors. [, ]
  • Relevance: Iso-THAZ represents another isomeric variation within the bicyclic isoxazole family, highlighting the structural diversity possible while maintaining a relationship to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. [, ]

Benzo[d]isoxazol-3-ol derivatives

  • Compound Description: This class of compounds, which includes 5-chloro-benzo[d]isoxazol-3-ol (CBIO), acts as potent inhibitors of D-amino acid oxidase (DAAO). [, , ]
  • Relevance: These derivatives share the core benzo[d]isoxazol-3-ol structure with 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, differing primarily in the saturation of the benzene ring. This similarity emphasizes the potential for this scaffold in medicinal chemistry. [, , ]

3-methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol (SOMCL-668)

  • Compound Description: SOMCL-668 is a selective allosteric modulator of the sigma-1 receptor, displaying antidepressant and anti-seizure activities. [, ]
  • Relevance: This compound shares a tetrahydro-benzo[d] ring system with 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. Although it lacks the isoxazole ring, its activity as a modulator of CNS targets highlights the relevance of exploring related structures. [, ]

(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphth[2,1-b]azepin-12-ol (Sch 39166)

  • Compound Description: This fused benzazepine derivative acts as a dopamine D1 antagonist. []
  • Relevance: While structurally distinct from 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, Sch 39166 shares a benzofused azepine core, albeit with different saturation and substitution patterns. This connection highlights the relevance of exploring diverse benzofused heterocycles for potential biological activity. []

2-Mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones

  • Compound Description: This series of compounds exhibits analgesic and anti-inflammatory properties. []
  • Relevance: Though lacking the isoxazole ring, these compounds possess a tetrahydrobenzothiophene moiety, structurally reminiscent of the tetrahydrobenzoxazole core of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. This emphasizes the potential of exploring similar heterocyclic systems for therapeutic applications. []

2-(2-Oxo-2H-1-benzopyran-3-yl)-5,6,7,a-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-ones

  • Compound Description: This compound incorporates a tetrahydrobenzothiophene moiety fused to a pyrimidine ring, further decorated with a coumarin substituent. []
  • Relevance: Despite significant structural differences from 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL, the presence of the tetrahydrobenzothiophene system, albeit with a distinct substitution pattern, highlights the exploration of related heterocyclic scaffolds. []

2-((2-Hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (BESB1) and 2-((Furan-2-ylmethylene)amino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile (BESB2)

  • Compound Description: These novel Schiff bases are characterized by a tetrahydrobenzothiophene core. []
  • Relevance: Similar to previous compounds, the presence of the tetrahydrobenzothiophene moiety, although in a different chemical context, showcases the investigation of structurally related heterocycles compared to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. []
  • Compound Description: This radiolabeled compound is designed for PET imaging of the NR2B subunit of the NMDA receptor. []
  • Relevance: 11C-NR2B-SMe shares the tetrahydro-benzo[d]azepine core structure with 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. Although it lacks the isoxazole ring and has a different substitution pattern, its use in imaging studies highlights the relevance of exploring similar scaffolds for potential CNS activity. []

N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502)

  • Compound Description: EF1502 is a potent inhibitor of both GAT1 and the extrasynaptic GABA and betaine transporter BGT1. It demonstrates synergistic anticonvulsant effects when co-administered with tiagabine, a GAT1-selective inhibitor. [, , ]
  • Relevance: This compound directly incorporates the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol core structure. It showcases the potential for modification at the nitrogen atom to target specific GABA transporters, highlighting the pharmacological relevance of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL and its derivatives. [, , ]

4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT)

  • Compound Description: TBPT is a serotonin-4 receptor partial agonist. Its metabolism involves N-dealkylation and the formation of a unique cyclized oxazolidine metabolite (M2). [, , , ]
  • Relevance: TBPT directly incorporates the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol core structure. Its investigation as a potential therapeutic agent and the observed metabolic pathways provide valuable insights into the structure-activity relationship and metabolic liability of compounds related to 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL. [, , , ]

(R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

  • Compound Description: This compound, structurally identical to TBPT, is studied for its metabolic profile and potential for circulating metabolite exposure. []
  • Relevance: Its structural identity to TBPT confirms the significance of the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol scaffold in drug development and emphasizes the importance of understanding its metabolic fate. []

Properties

CAS Number

27772-90-3

Product Name

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H2,(H,8,9)

InChI Key

INECCWXQRVOTEG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NO2

Canonical SMILES

C1CCC2=C(C1)C(=O)NO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.